3-(4-Bromophenyl)azepane is a chemical compound classified under the category of azepanes, which are seven-membered heterocyclic compounds containing one nitrogen atom. This specific compound features a bromophenyl group attached to the azepane ring, contributing to its unique properties and potential applications in medicinal chemistry. The compound can be identified by its chemical structure, which includes a seven-membered ring with a nitrogen atom and a phenyl group substituted with a bromine atom.
3-(4-Bromophenyl)azepane is derived from azepane, which itself is a cyclic amine. The classification of this compound falls under organic chemistry, specifically within the realm of heterocycles. Azepanes are known for their involvement in various biological activities and have been studied for their potential therapeutic applications. The presence of the bromine atom in the phenyl group enhances the compound's reactivity and biological interactions.
The synthesis of 3-(4-Bromophenyl)azepane can be achieved through several methods, including:
A typical synthetic route may involve the following steps:
The molecular formula for 3-(4-Bromophenyl)azepane is . The structure consists of:
The compound's molecular weight is approximately 255.17 g/mol. The InChI (International Chemical Identifier) for this compound is provided in chemical databases, aiding in its identification and characterization.
3-(4-Bromophenyl)azepane can participate in various chemical reactions, including:
These reactions typically require specific conditions such as temperature control and choice of solvents to optimize yields and selectivity.
The mechanism of action for 3-(4-Bromophenyl)azepane is not fully elucidated but may involve interactions with biological targets such as receptors or enzymes. The presence of the bromine substituent can influence binding affinity and selectivity towards specific biological pathways.
Research indicates that compounds similar to 3-(4-Bromophenyl)azepane may exhibit activity against neurodegenerative diseases or pain management due to their structural characteristics that allow them to interact with neurotransmitter systems.
3-(4-Bromophenyl)azepane has potential applications in scientific research, particularly in medicinal chemistry. Its unique structure allows it to be explored as a candidate for developing new pharmaceuticals targeting various diseases, including neurodegenerative disorders and pain management therapies. Additionally, its derivatives may serve as intermediates in synthesizing more complex organic compounds.
Retrosynthetic deconstruction of 3-(4-bromophenyl)azepane reveals two primary disconnection strategies focusing on the critical C3–C(aryl) bond or the azepane ring formation:
Aryl-Azepane Bond Disconnection (C3–Caryl): This approach leverages metal-catalyzed cross-coupling reactions. Disconnection at the bond between the azepane C3 and the aryl group suggests precursors such as 3-bromoazepane (or its N-protected equivalent) and 4-bromophenylboronic acid. Palladium-catalyzed Suzuki-Miyaura coupling represents a viable forward synthesis pathway under this disconnection [4] [10]. Alternative precursors include 3-iodoazepane and (4-bromophenyl)zinc chloride for Negishi coupling. Computational tools like AiZynthfinder have identified accessible routes from commercial precursors for structurally related azepanes, validating this disconnection strategy [4].
Azepane Ring Disconnection: Disconnection focusing on ring formation identifies bifunctional linear precursors. Key synthons include 1-(4-bromophenyl)-5-hexen-1-amine for ring-closing metathesis (RCM) or N-protected-6-amino-1-(4-bromophenyl)hexan-1-one for reductive amination/cyclization. This approach prioritizes the establishment of the azepane skeleton with the bromophenyl group pre-installed on the carbon destined to become C3 [10].
Table 1: Retrosynthetic Pathways for 3-(4-Bromophenyl)azepane
Disconnection Strategy | Key Bond Disconnected | Synthons Generated | Proposed Forward Reaction |
---|---|---|---|
Aryl-Azepane Bond | C(azepane-3)-C(aryl) | 3-Haloazepane + (4-Bromophenyl)boronic acid | Suzuki-Miyaura Coupling |
3-Haloazepane + (4-Bromophenyl)zinc halide | Negishi Coupling | ||
Azepane Ring | C1-N/C3-C4 (RCM) | 1-(4-Bromophenyl)-5-hexen-1-amine | Ring-Closing Metathesis (RCM) |
N-C7/C2-C3 (Red. Amin.) | N-Protected-6-amino-1-(4-bromophenyl)hexan-1-one | Reductive Amination/Cyclization |
Installing the chiral center at C3 requires precise stereocontrol. Effective strategies include:
Table 2: Stereoselective Synthesis Approaches for 3-(4-Bromophenyl)azepane
Strategy | Key Features | Typical ee/dr | Advantages/Limitations |
---|---|---|---|
Chiral Pool (e.g., L-Proline) | Ring expansion/functionalization | >99% ee | High ee, but lengthy synthesis, limited flexibility |
Asymmetric Hydrogenation | Hydrogenation of tetrahydropyridine precursors | 80-95% ee | Direct, catalytic; ee dependent on catalyst/substrate |
Asymmetric Beckmann Rearr. | Rearrangement of chiral oximes | 70-90% ee | Access to lactam precursors; moderate ee possible |
Chiral Auxiliary (e.g., Evans) | Diastereoselective cyclization followed by removal | >95:5 dr | High dr; requires auxiliary synthesis and removal steps |
Chiral SFC Resolution | Separation of racemates | >99% ee | Universally applicable; low throughput, high cost |
Sustainable synthesis of 3-(4-bromophenyl)azepane focuses on minimizing environmental impact:
The two dominant strategies for constructing the azepane core bearing the 3-(4-bromophenyl) group offer distinct advantages and limitations:
Table 3: Comparison of Cyclization and Ring-Expansion Strategies for 3-(4-Bromophenyl)azepane Synthesis
Strategy | Key Reaction | Typical Yield Range | Regio/Stereo Control | Key Advantages | Key Limitations |
---|---|---|---|---|---|
Ring-Closing Metathesis (RCM) | Cyclization of dienes | 60-85% | Moderate E/Z control; Chirality via substrate/catalyst | Direct access to unsaturated analogs; High functional group tolerance | Expensive catalysts; Potential isomer mixtures |
Reductive Amination/Cyclization | Cyclization of amino-carbonyls | 50-75% | Moderate trans selectivity; Chirality via asymmetric hydrogenation | Simple operation; Scalable | Diastereoselectivity can be moderate |
Beckmann Rearrangement | Ring expansion of oximes | 60-80% (lactam) | Regiochemistry depends on oxime geometry; Chirality from precursor | Shorter synthetic route; Direct lactam access | Harsh conditions; Regiochemistry control issues |
Schmidt Reaction | Ring expansion w/ HN₃ | 40-65% | Regiochemistry analogous to Beckmann | Single-step expansion | Hazardous azide handling; Mixture formation |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8